2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide
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Overview
Description
2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide, also known as CEP-26401, is a novel small molecule compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Metal Complex Synthesis
Research into metal template reactions involving compounds similar to 2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide has led to the development of macrocyclic metal complexes. These complexes have potential applications in catalysis, molecular recognition, and the construction of metal-organic frameworks (Black, Rothnie, & Wong, 1984).
Anticancer and Antioxidant Activities
Derivatives of 2-oxoindolin compounds have been synthesized and evaluated for their anticancer and antioxidant activities. These studies have shown that certain derivatives exhibit promising activities against various cancer cell lines and possess antioxidant properties, suggesting potential therapeutic applications (Gudipati, Anreddy, & Manda, 2011).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been developed as anti-inflammatory and analgesic agents. These compounds show significant inhibitory activity on COX-2 enzymes, analgesic activity, and anti-inflammatory effects, presenting them as candidates for further development in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
Compounds structurally related to this compound have been synthesized and shown to have activity as corrosion inhibitors for mild steel in acidic media. This research suggests potential applications in the development of new materials or coatings that can protect against corrosion (Aouine et al., 2011).
Antibacterial Study
The synthesis and characterization of derivatives including 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide have been conducted, including their preparation and antibacterial study. Such compounds offer insights into the design of new molecules with potential antibacterial properties (Adam et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets in a way that can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The exact biochemical pathways affected by This compound Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to a variety of downstream effects, contributing to the diverse biological activities of indole derivatives .
Result of Action
The molecular and cellular effects of This compound Indole derivatives have been reported to exhibit notable cytotoxicity toward certain human cancer cell lines . This suggests that they may induce cellular apoptosis, leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of this compound with these biomolecules often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, this compound can affect the expression of genes involved in inflammatory responses, making it a potential candidate for anti-inflammatory therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . This compound can inhibit or activate enzymes, thereby modulating biochemical pathways. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but it can degrade over time, affecting its efficacy . Long-term studies have shown that the effects of this compound on cellular function can vary, with some cells developing resistance or adapting to its presence. In vitro and in vivo studies have provided valuable insights into the long-term effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues or organs. Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases with increasing dosage. Understanding the dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of various metabolites. For instance, indole derivatives have been shown to influence the metabolism of amino acids and other essential biomolecules. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects. Studies have shown that this compound can accumulate in certain tissues, leading to localized effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization is essential for elucidating the molecular mechanisms of this compound.
properties
IUPAC Name |
2,4-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20-15-7-4-12(8-11(15)9-17(20)21)19-18(22)14-6-5-13(23-2)10-16(14)24-3/h4-8,10H,9H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQVWBXKMIEQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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